1-(Benzo[b]thiophen-3-yl)propan-2-one
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Overview
Description
1-(Benzo[b]thiophen-3-yl)propan-2-one is an organic compound with the molecular formula C11H10OS. It features a benzo[b]thiophene ring, which is a sulfur-containing heterocycle, attached to a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of benzo[b]thiophene with a suitable ketone precursor under acidic or basic conditions. For example, the reaction of benzo[b]thiophene with acetone in the presence of a strong acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)propan-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant effects . The compound’s structure allows it to engage in electrostatic interactions and hydrogen bonding with its targets, modulating their function .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-3-yl)propan-2-one can be compared to other thiophene derivatives:
Thiophene: A simpler sulfur-containing heterocycle with diverse applications in materials science and pharmaceuticals.
Benzo[b]thiophene: The parent compound, which serves as a precursor for various derivatives, including this compound.
2-Acetylthiophene: Another ketone-substituted thiophene with similar reactivity but different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10OS |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C11H10OS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3 |
InChI Key |
JITNUEBWHPLVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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